
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine and cyclohexanone.
Cyclization Reaction: The key step involves the cyclization of p-toluidine with cyclohexanone under acidic or basic conditions to form the indazole ring.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the core indazole structure but differ in their substituents and properties.
Tolyl-Substituted Compounds: Compounds like p-tolyl isocyanate and p-tolyl isothiocyanate have the p-tolyl group but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of the indazole ring and the p-tolyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)16-13-3-2-4-14(17)12(13)9-15-16/h5-9H,2-4H2,1H3 |
InChI Key |
OAXCPTFGZCIKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


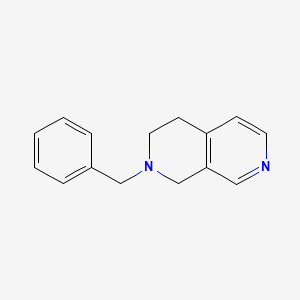
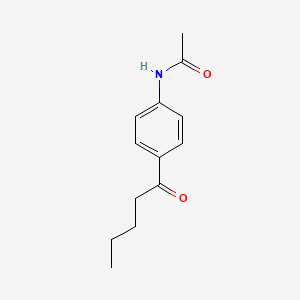
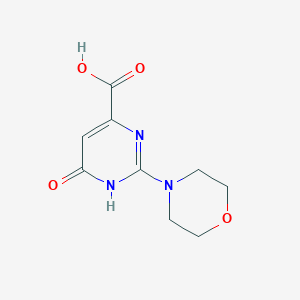
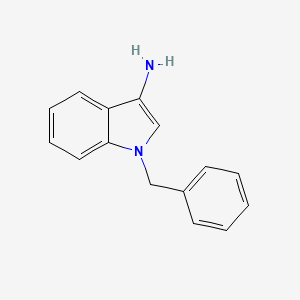

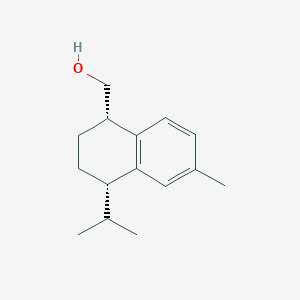
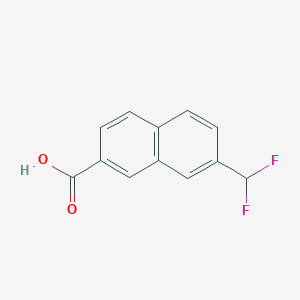


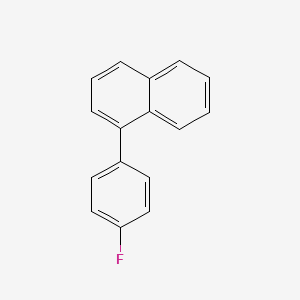
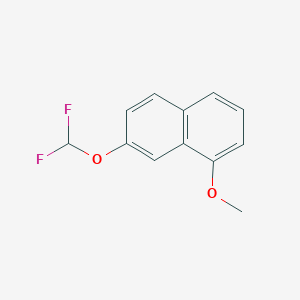
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)


